molecular formula C22H21ClN2O4S B3569706 N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3569706
M. Wt: 444.9 g/mol
InChI Key: BKBKEKVYWRBTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BVT.2733, is a small molecule inhibitor of the protein tyrosine phosphatase PTPN22. PTPN22 is involved in regulating T cell activation and has been implicated in the development of autoimmune diseases such as rheumatoid arthritis and lupus.2733.

Mechanism of Action

N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a selective inhibitor of PTPN22, a protein tyrosine phosphatase that negatively regulates T cell activation. By inhibiting PTPN22, N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide enhances T cell activation and promotes immune responses. This mechanism of action has been shown to be effective in reducing disease severity in animal models of autoimmune diseases.
Biochemical and physiological effects:
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce disease severity and improve clinical outcomes in animal models of autoimmune diseases. This is likely due to its ability to enhance T cell activation and promote immune responses. N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for PTPN22. This allows researchers to selectively target this protein and study its role in disease development and progression. However, a limitation of using N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure that the results obtained from lab experiments are reliable and accurate.

Future Directions

There are several future directions for research on N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of PTPN22. Another area of interest is the investigation of N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in other autoimmune diseases such as multiple sclerosis and type 1 diabetes. Additionally, the potential use of N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other therapies for autoimmune diseases should be explored. Finally, the long-term safety and efficacy of N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in humans should be studied in clinical trials.

Scientific Research Applications

N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in vitro and in vivo for its potential therapeutic use in autoimmune diseases. In vitro studies have shown that N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of PTPN22 and reduces T cell activation. In vivo studies in animal models of autoimmune diseases such as rheumatoid arthritis and lupus have shown that N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide reduces disease severity and improves clinical outcomes.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-29-21-13-12-18(14-20(21)23)25(30(27,28)19-10-6-3-7-11-19)16-22(26)24-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBKEKVYWRBTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.